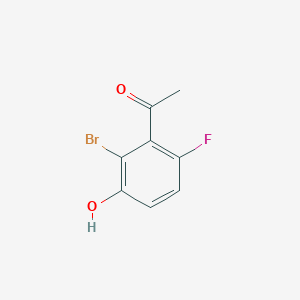

2'-Bromo-6'-fluoro-3'-hydroxyacetophenone

Description

2'-Bromo-6'-fluoro-3'-hydroxyacetophenone is a halogenated acetophenone derivative with a hydroxy group at the 3' position and bromo/fluoro substituents at the 2' and 6' positions, respectively. Halogenated acetophenones are critical intermediates in pharmaceutical and materials chemistry, often utilized for their electronic and steric effects in further functionalization .

Properties

IUPAC Name |

1-(2-bromo-6-fluoro-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)7-5(10)2-3-6(12)8(7)9/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQZAGBRNINOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of Methoxy Precursors

An alternative approach involves starting from 2-bromo-3'-methoxyacetophenone and converting the methoxy group to hydroxy via demethylation:

| Step | Reaction Type | Conditions & Reagents | Outcome & Notes |

|---|---|---|---|

| 1 | Bromination | Starting from 3'-methoxyacetophenone, bromination at 2' | Formation of 2-bromo-3'-methoxyacetophenone |

| 2 | Demethylation | Boron tribromide (BBr3) in dichloromethane at -10 °C for 1.5 h, followed by quenching with water at 0 °C | Conversion of methoxy to hydroxy group yielding 2-bromo-3'-hydroxyacetophenone; yield ~24% |

This method is documented with detailed reaction conditions and purification steps, including chromatographic purification to isolate the hydroxyacetophenone derivative. The relatively low yield (24%) suggests the need for optimization or alternative routes for scale-up.

Preparation of Fluoro-Substituted Derivatives

While direct preparation of 2'-bromo-6'-fluoro-3'-hydroxyacetophenone is less commonly detailed, related work on halogenated hydroxyacetophenones shows that fluorination can be achieved via electrophilic fluorination or nucleophilic aromatic substitution on appropriately activated intermediates. For example, fluorination of bromo-substituted hydroxyacetophenones can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Comparative Data Table of Key Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Multi-step nitration/reduction/diazotization/bromination (Patent CN106242957A) | 1-Phenylethanone | Nitrating agent, Fe/HCl, NaNO2, NH3, Br2 | >80% per step | 99.2% | Scalable, environmentally friendly |

| Demethylation of 2-bromo-3'-methoxyacetophenone (ChemicalBook) | 2-bromo-3'-methoxyacetophenone | Boron tribromide in CH2Cl2 at -10 °C, water quench | 24% | Not specified | Requires chromatographic purification |

| Fluorination (Literature general) | Bromo-hydroxyacetophenone derivatives | Selectfluor or NFSI under mild conditions | Variable | Not specified | Selective fluorination step needed |

Research Findings and Notes

- The patented method provides a robust and high-yielding synthetic pathway with environmentally benign conditions suitable for large-scale synthesis.

- Demethylation using boron tribromide is a classical method for converting methoxy groups to hydroxy but suffers from moderate yields and requires careful handling of reagents.

- Fluorination methods are less documented specifically for this compound but can be adapted from known electrophilic fluorination techniques on aromatic substrates.

- Purity of the final product can be enhanced by recrystallization or chromatographic purification, with reported purities exceeding 99% in optimized processes.

- Reaction temperatures are generally low (below 0 °C to -10 °C) during sensitive steps like nitration, diazotization, and demethylation to control regioselectivity and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2'-Bromo-6'-fluoro-3'-hydroxyacetophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring less reactive towards electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Bromination: Bromine in glacial acetic acid.

Nucleophilic Substitution: Amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

Organic Synthesis

2'-Bromo-6'-fluoro-3'-hydroxyacetophenone serves as a versatile building block for synthesizing more complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique functional groups that can participate in various chemical reactions.

Medicinal Chemistry

The compound's structural features make it a potential candidate for drug development. Its ability to inhibit specific enzymes or receptors through interactions with active sites enhances its utility in designing inhibitors for therapeutic applications. Notably:

- Enzyme Inhibition : Studies indicate that halogenated acetophenones can inhibit proteases associated with cancer progression, suggesting potential anticancer properties.

Material Science

In material science, this compound can be utilized to develop novel materials with unique electronic or optical properties. Its halogen substituents may enhance the material's performance in electronic applications.

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Screening : Case studies have shown that halogenated acetophenones possess potent antifungal effects against clinical isolates of Candida species.

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | 0.00195 - 0.0078 | Yes | Potential anticancer properties |

| 2-Bromo-3-hydroxyacetophenone | >0.01 | Moderate | Less effective than fluorinated derivatives |

| 4-Fluoroacetophenone | >0.005 | Low | Minimal enzyme interaction |

Case Study 1: Anticancer Properties

Research has demonstrated that derivatives of halogenated acetophenones can effectively inhibit tumor-associated proteases like PSMA (Prostate-Specific Membrane Antigen), indicating their potential use in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on halogenated acetophenones revealed strong antifungal activity against various Candida species. The Minimum Fungicidal Concentration (MFC) assays indicated significant potency, supporting further exploration in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2'-Bromo-6'-fluoro-3'-hydroxyacetophenone depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with active sites. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2'-Bromo-6'-fluoro-3'-hydroxyacetophenone with key analogs, focusing on substituent effects, melting points, synthesis routes, and spectral characteristics.

Key Observations:

Halogen vs. For example, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone has a higher melting point (100–103°C) than methoxy-substituted analogs (50–57°C) . Methoxy groups (e.g., 2'-Hydroxy-6'-methoxyacetophenone) lower melting points due to reduced hydrogen bonding compared to hydroxy groups .

Synthetic Challenges: Bromination of hydroxyacetophenones (e.g., 2-hydroxy-6-methoxyacetophenone) in acetic acid can lead to side products, as AlCl₃-mediated reactions may favor competing pathways . Fluorinated analogs (e.g., 5'-Fluoro-2'-hydroxyacetophenone) show discrepancies between observed and literature melting points, suggesting polymorphism or purification issues .

Spectral Signatures :

- Hydroxy groups in all analogs show strong IR absorption at 2800–3500 cm⁻¹.

- Bromo substituents may downfield-shift aromatic protons in ¹H NMR, though direct data for the target compound are lacking .

Research Implications

- Pharmaceutical Relevance: Bromo/fluoro-hydroxyacetophenones are precursors to bioactive molecules, such as kinase inhibitors or fluorinated drug candidates. For instance, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone’s high melting point suggests stability under physiological conditions .

- Material Science : Halogenation enhances electron-deficient character, making these compounds suitable for optoelectronic materials .

Biological Activity

2'-Bromo-6'-fluoro-3'-hydroxyacetophenone is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups, which contribute to its unique biological activity. With the molecular formula C8H6BrFO2, this compound is a derivative of acetophenone and has garnered attention for its potential applications in medicinal chemistry and biological research.

The synthesis of this compound typically involves the bromination and fluorination of hydroxyacetophenone derivatives. Common methods include:

- Bromination : Using pyridine hydrobromide perbromide as the brominating agent at elevated temperatures (approximately 90°C) in acetic acid.

- Fluorination : Often conducted using fluorinating agents under controlled conditions to ensure the desired substitution pattern.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The presence of bromine and fluorine enhances its reactivity, allowing it to modulate enzyme activities, inhibit or activate specific pathways, and influence various cellular processes.

Enzyme Interaction

Research indicates that compounds similar to this compound can affect enzyme kinetics. For instance, studies have shown that halogenated acetophenones can act as inhibitors for specific proteases, potentially leading to therapeutic applications in cancer treatment by targeting tumor-associated proteases like PSMA (Prostate-Specific Membrane Antigen) .

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of halogenated phenolic compounds. For example, compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.00195 to 0.0078 µg/mL against Candida species .

Case Study 1: Anticancer Activity

In a study focused on prostate cancer, derivatives of acetophenone were synthesized and evaluated for their ability to inhibit PSMA-expressing tumors in vivo. The results indicated that compounds with similar structural features to this compound exhibited promising tumor-targeting capabilities, suggesting potential for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening

A series of halogenated acetophenones were screened for their antimicrobial activity against clinical isolates of Candida species. The findings showed that certain derivatives had potent antifungal effects, with clear endpoints observed in the Minimum Fungicidal Concentration (MFC) assays .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | 0.00195 - 0.0078 | Yes | Potential anticancer properties |

| 2-Bromo-3-hydroxyacetophenone | >0.01 | Moderate | Less effective than fluorinated derivatives |

| 4-Fluoroacetophenone | >0.005 | Low | Minimal enzyme interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.